molecular formula C5H3FINO B1393405 5-Fluoro-3-iodo-pyridin-2-ol CAS No. 1186311-05-6

5-Fluoro-3-iodo-pyridin-2-ol

Cat. No. B1393405
M. Wt: 238.99 g/mol
InChI Key: KCBSXUQSZXQHQM-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-pyridin-2-ol, also known as FIPI, is a synthetic compound that has gained significant attention from the scientific community due to its unique properties. It is a fluorinated building block with the empirical formula C5H3FINO and a molecular weight of 238.99 . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-iodo-pyridin-2-ol is represented by the SMILES string Oc1ncc(F)cc1I . This indicates that the compound has a pyridine ring with a fluoro group at the 5th position, an iodo group at the 3rd position, and a hydroxyl group at the 2nd position.


Physical And Chemical Properties Analysis

5-Fluoro-3-iodo-pyridin-2-ol is a solid compound . Its empirical formula is C5H3FINO, and it has a molecular weight of 238.99 .

Scientific Research Applications

Synthesis and Characterization

Kieseritzky and Lindström (2010) synthesized two pyridines, including 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile, through stepwise and regioselective installation of functional groups. This work highlights the diverse potential of 5-Fluoro-3-iodo-pyridin-2-ol derivatives in chemical synthesis and characterization (Kieseritzky & Lindström, 2010).

Modular Synthesis of Polysubstituted and Fused Pyridines

Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of various substituted pyridines. Their method underscores the utility of 5-Fluoro-3-iodo-pyridin-2-ol in creating complex pyridine structures (Song et al., 2016).

Scaffolds for Tripeptidomimetics

Saitton, Kihlberg, and Luthman (2004) explored the synthesis of 2,3,4-substituted pyridine derivatives, including 3-alkyl-2-fluoro-4-iodo-pyridine, as functionalized scaffolds in peptidomimetics. This application demonstrates the versatility of 5-Fluoro-3-iodo-pyridin-2-ol in medicinal chemistry (Saitton, Kihlberg, & Luthman, 2004).

Structural Manifolds from a Common Precursor

Schlosser and Bobbio (2002) described the transformation of 5-chloro-2,3-difluoropyridine into various halopyridines, including 5-chloro-3-fluoro-2-iodopyridine, illustrating the compound's potential in creating diverse structural manifolds (Schlosser & Bobbio, 2002).

Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives

Lechel et al. (2012) discovered the formation of iodo[1,3]dioxolo[4,5-c]pyridines while attempting to prepare functionalized 5-iodopyridine derivatives. This finding opens new avenues in the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).

Fluoro-Iodo-Pyridine Complex of Trivalent Rhenium

Holzbock, Sawodny, and Thewalt (2000) prepared a mixed fluoro-iodo-pyridine complex of trivalent rhenium, demonstrating the application of 5-Fluoro-3-iodo-pyridin-2-ol in inorganic chemistry and coordination complexes (Holzbock, Sawodny, & Thewalt, 2000).

19F NMR Spectroscopy for DNA and RNA Structure Probing

Puffer et al. (2009) utilized 5-fluoro pyrimidines, including 5-Fluoro-3-iodo-pyridin-2-ol derivatives, to probe DNA and RNA secondary structures via 19F NMR spectroscopy, highlighting its use in molecular biology and structural studies (Puffer et al., 2009).

Safety And Hazards

The compound is classified under the GHS07 hazard class and is labeled with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It falls under the storage class code 11, which is for combustible solids .

properties

IUPAC Name

5-fluoro-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSXUQSZXQHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674041
Record name 5-Fluoro-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-iodo-pyridin-2-ol

CAS RN

1186311-05-6
Record name 5-Fluoro-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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